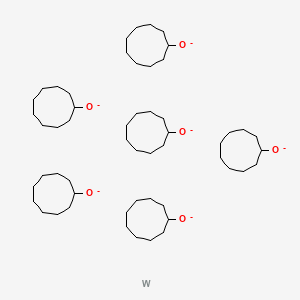
Cyclononanol, tungsten(6+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten hexa(cyclononanolate) is a chemical compound with the molecular formula C54H102O6W.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tungsten hexa(cyclononanolate) can be synthesized through the thermolytic decomposition of tungsten hexacarbonyl in the presence of a mixture of surfactants such as oleic acid and oleyl amine. This method involves heating the tungsten hexacarbonyl to high temperatures, leading to the formation of tungsten nanoparticles stabilized by the surfactants .
Industrial Production Methods: Industrial production of tungsten hexa(cyclononanolate) typically involves the chemical vapor deposition (CVD) method. This process includes the deposition of tungsten onto a substrate from a vapor phase, resulting in a thick tungsten coating. The CVD method is preferred for its ability to produce high-purity and uniform coatings .
Chemical Reactions Analysis
Types of Reactions: Tungsten hexa(cyclononanolate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Tungsten hexa(cyclononanolate) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of cyclononanolate ligands with other ligands such as phosphines or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of tungsten oxides, while reduction can yield tungsten metal or lower oxidation state tungsten compounds .
Scientific Research Applications
Tungsten hexa(cyclononanolate) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization reactions.
Medicine: Research is ongoing to explore the use of tungsten compounds in medical imaging and cancer treatment.
Mechanism of Action
The mechanism of action of tungsten hexa(cyclononanolate) involves its interaction with molecular targets and pathways within the system. For instance, as a catalyst, it facilitates chemical reactions by providing an active surface for reactants to interact. In biological applications, tungsten nanoparticles can disrupt bacterial cell membranes, leading to cell death .
Comparison with Similar Compounds
Tungsten hexacarbonyl (W(CO)6): A tungsten compound with carbonyl ligands, used as a precursor in the synthesis of tungsten hexa(cyclononanolate).
Tungsten oxides (WO3): Compounds formed through the oxidation of tungsten, used in various industrial applications.
Tungsten carbide (WC): A hard, wear-resistant compound used in cutting tools and abrasives.
Uniqueness: Tungsten hexa(cyclononanolate) is unique due to its organometallic nature, which allows it to participate in a wide range of chemical reactions. Its stability and ability to form nanoparticles make it particularly valuable in catalysis and material science applications .
Properties
CAS No. |
67939-83-7 |
|---|---|
Molecular Formula |
C54H102O6W-6 |
Molecular Weight |
1031.2 g/mol |
IUPAC Name |
cyclononanolate;tungsten |
InChI |
InChI=1S/6C9H17O.W/c6*10-9-7-5-3-1-2-4-6-8-9;/h6*9H,1-8H2;/q6*-1; |
InChI Key |
XOWLMEOMGTUHCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(CCC1)[O-].C1CCCCC(CCC1)[O-].C1CCCCC(CCC1)[O-].C1CCCCC(CCC1)[O-].C1CCCCC(CCC1)[O-].C1CCCCC(CCC1)[O-].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















